5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide
Overview
Description
5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is a chemical compound with a complex molecular structure It is characterized by the presence of an amino group, a methoxy group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of 2-methoxyaniline to produce 2-methoxy-5-nitroaniline. This intermediate is then reduced to 2-methoxy-5-aminobenzene, which undergoes sulfonation to introduce the sulfonamide group. Finally, the ethoxyethyl group is added through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions involved.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and sulfonamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-methoxy-5-nitroaniline.
Reduction: 2-methoxy-5-aminobenzene.
Substitution: Various derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable building block in organic synthesis.
Biology: In biological research, 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide can be used as a probe to study enzyme activities and interactions with biological macromolecules.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the specific conditions of the experiment.
Comparison with Similar Compounds
2-methoxy-5-aminobenzene
2-methoxy-5-nitroaniline
N-(2-methoxyethyl)aniline
Uniqueness: 5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo both oxidation and reduction reactions, as well as nucleophilic substitution, makes it a versatile compound in scientific research and industrial applications.
Biological Activity
5-Amino-2-methoxy-N-(2-methoxyethyl)benzene-1-sulfonamide, commonly referred to by its chemical structure, is an aromatic sulfonamide compound that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with:
- An amino group () at the fifth position (meta).
- A methoxy group () at the second position (ortho).
- A N-(2-methoxyethyl) group linked to the sulfonamide moiety.
This configuration suggests potential for hydrogen bonding and polarity due to the presence of both amine and sulfonamide groups, which may influence its biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, primarily as an enzyme inhibitor and a potential therapeutic agent. Its applications are still under investigation, but certain studies suggest promising avenues.
Enzyme Inhibition
The compound is being explored for its potential as an enzyme inhibitor , specifically in biochemical assays. It may act by mimicking natural substrates, thus disrupting essential biochemical pathways. This mechanism could lead to therapeutic effects in various conditions, including cancer and inflammatory diseases.
Case Studies and Experimental Data
The proposed mechanism involves competitive inhibition where the compound mimics the structure of natural substrates of specific enzymes. This interaction can lead to a decrease in enzymatic activity, thereby affecting metabolic pathways crucial for disease progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar sulfonamide compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-N-(2-methoxyethyl)benzene-1-sulfonamide | Amino group at position 3 | Enzyme inhibition |
4-Chloro-2-methoxybenzenesulfonamide | Chlorine substitution | Antimicrobial activity |
5-Pyrazolyl-Urea Derivative | Pyrazole ring addition | Anti-inflammatory effects |
Properties
IUPAC Name |
5-amino-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-15-6-5-12-17(13,14)10-7-8(11)3-4-9(10)16-2/h3-4,7,12H,5-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQYQXCUMZXSTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.